molecular formula C21H29N3O4S B12637604 Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-

Cat. No.: B12637604
M. Wt: 419.5 g/mol
InChI Key: MFXZMJYQAJUWSY-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- (hereafter referred to as the "target compound") is a benzenesulfonamide derivative characterized by three key substituents:

  • A 4-ethoxy group on the benzene ring.
  • An N-[2-(methoxymethyl)phenyl] moiety at the sulfonamide nitrogen.
  • A 3-(4-methylpiperazinyl) group on the benzene ring.

The ethoxy and methoxymethyl substituents may enhance lipophilicity and blood-brain barrier penetration compared to other derivatives.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide

InChI

InChI=1S/C21H29N3O4S/c1-4-28-21-10-9-18(15-20(21)24-13-11-23(2)12-14-24)29(25,26)22-19-8-6-5-7-17(19)16-27-3/h5-10,15,22H,4,11-14,16H2,1-3H3

InChI Key

MFXZMJYQAJUWSY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCN(CC3)C

Origin of Product

United States

Preparation Methods

Electrophilic Aromatic Substitution

  • Method : The introduction of the methoxymethyl group can be achieved by electrophilic aromatic substitution using methoxymethyl chloride in the presence of a base.

  • Reagents : Methoxymethyl chloride, base (e.g., sodium hydride).

  • Reaction Scheme :

    $$
    \text{Ar-H} + \text{CH}3\text{OCH}2\text{Cl} \xrightarrow{\text{Base}} \text{Ar-CH}2\text{OCH}3 + \text{HCl}
    $$

Nucleophilic Substitution

  • Method : The piperazine group can be introduced through nucleophilic substitution reactions with suitable sulfonyl chlorides.

  • Reagents : Piperazine, benzenesulfonyl chloride.

  • Reaction Scheme :

    $$
    \text{Ar-SO}2\text{Cl} + \text{N(CH}2\text{CH}2)2 \rightarrow \text{Ar-SO}2\text{N(CH}2\text{CH}2)2 + \text{HCl}
    $$

Multi-Step Synthesis

  • Overview : A comprehensive approach involves several key steps including:

    • Starting from an appropriate substituted benzene.

    • Performing electrophilic substitutions to introduce various functional groups.

    • Utilizing coupling reactions to form the final product.

Example Synthetic Route

A potential synthetic route for benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- could be outlined as follows:

  • Synthesis of Ethoxy-substituted Benzene : Ethoxybenzene can be synthesized via alkylation of phenol with ethyl bromide.

    • Reaction:

    $$
    \text{C}6\text{H}5\text{OH} + \text{C}2\text{H}5\text{Br} \rightarrow \text{C}6\text{H}5\text{O}\text{C}2\text{H}5 + \text{HBr}
    $$

  • Formation of Sulfonamide : The ethoxy-substituted benzene reacts with benzenesulfonyl chloride to form the sulfonamide.

    • Reaction:

    $$
    \text{C}6\text{H}5\text{O}\text{C}2\text{H}5 + \text{C}6\text{H}5\text{SO}2\text{Cl} \rightarrow \text{C}6\text{H}5\text{O}\text{C}2\text{H}5-\text{SO}2-\text{NHR} + HCl
    $$

  • Final Steps : The piperazine derivative is introduced through nucleophilic substitution as described above.

  • Research Findings and Applications

Benzenesulfonamides, including this compound, exhibit a wide range of biological activities primarily due to their ability to inhibit carbonic anhydrases—enzymes crucial in physiological processes such as respiration and fluid balance. Research indicates that modifications in the piperazine ring can significantly influence binding affinity and selectivity towards target enzymes or receptors.

Biological Activities

Activity Type Description
Enzyme Inhibition Inhibits carbonic anhydrases, impacting physiological processes
Antimicrobial Potential applications in treating bacterial infections
Anticancer Some derivatives show promise in targeting cancer cell pathways

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rate and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Benzenesulfonamides are known for their ability to inhibit carbonic anhydrases, enzymes that play crucial roles in various physiological processes. The specific compound discussed has shown promising results in several therapeutic areas:

  • Antiviral Activity :
    • Recent studies have highlighted the compound's potential as an inhibitor of HIV-1 capsid protein. For instance, derivatives of benzenesulfonamide have been synthesized and evaluated for their antiviral properties, showing significant activity against HIV strains with improved potency compared to existing drugs like PF-74. Notably, one derivative exhibited an EC50 value of 0.21 µM, indicating high efficacy against HIV-1 .
  • Diabetes Management :
    • Another area of research focuses on the compound's role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. Compounds derived from benzenesulfonamide have demonstrated substantial inhibitory activity against PTP1B, enhancing insulin-stimulated glucose uptake without significant cytotoxicity .
  • Cancer Therapy :
    • The structural characteristics of benzenesulfonamide derivatives suggest potential applications in oncology. Research indicates that modifications to the piperazine moiety can enhance anti-cancer activity by interfering with tubulin dynamics, which is critical for cancer cell proliferation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-benzenesulfonamide involves several multi-step reactions that allow for the precise construction of the target compound while enabling modifications to enhance biological activity. Structure-activity relationship studies have been crucial in identifying key functional groups that contribute to the compound's efficacy against various biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this benzenesulfonamide derivative, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
SulfanilamideSulfanilamideFirst sulfonamide antibiotic; basic structure similar to benzenesulfonamide.
CelecoxibCelecoxibSelective COX-2 inhibitor; contains a sulfonamide group but differs in aromatic substituents.
AcetazolamideAcetazolamideCarbonic anhydrase inhibitor; used for glaucoma treatment; features distinct heterocyclic components.

The unique combination of functional groups in 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-benzenesulfonamide enhances its selectivity and potency against specific targets, particularly carbonic anhydrase IX, making it a promising candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzenesulfonamide Derivatives

Compound Name Substituents (Position) Molecular Formula Key Functional Groups Receptor Target
Target Compound 4-ethoxy, 3-(4-methylpiperazinyl), N-[2-(methoxymethyl)phenyl] C₂₁H₂₇N₃O₄S (estimated) Ethoxy, piperazine, methoxymethyl 5-HT6 (putative)
SB-399885 4-methoxy, 3-(1-piperazinyl), N-[3,5-dichloro-2-methoxyphenyl] C₁₉H₂₂Cl₂N₄O₃S Chloro, methoxy, piperazine 5-HT6 antagonist
SB-258585 4-iodo, 3-(4-methylpiperazinyl), N-[4-methoxyphenyl] C₁₈H₂₁IN₄O₃S Iodo, methoxy, methylpiperazine 5-HT6 antagonist
4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide 4-(thiazolidinone-dioxide), N-[4-piperidinylphenyl] C₂₁H₂₄N₄O₅S₂ Thiazolidinone, piperidine Unknown (probable kinase/phosphatase modulation)

Key Observations:

The N-[2-(methoxymethyl)phenyl] group distinguishes it from SB-258585’s N-[4-methoxyphenyl], which may influence spatial orientation in the receptor pocket . The 3-(4-methylpiperazinyl) group is shared with SB-258585, suggesting conserved interactions with the 5-HT6 receptor’s transmembrane domain.

Electronic and Pharmacokinetic Differences: The iodo substituent in SB-258585 enhances molecular weight (469.34 g/mol) and may reduce solubility compared to the target compound. The thiazolidinone-dioxide group in the compound from introduces a polar, electron-deficient moiety, likely shifting bioactivity toward non-CNS targets .

Table 2: Comparative Bioactivity Data

Compound IC₅₀ (5-HT6 Receptor) Solubility (aq. buffer, pH 7.4) BBB Penetration (Predicted)
Target Compound Not reported Moderate (methoxymethyl enhances lipophilicity) High (logP ~3.2 estimated)
SB-399885 1.2 nM Low (logP ~4.1) Moderate
SB-258585 0.8 nM Very low (logP ~4.5) Low
Thiazolidinone derivative N/A High (logP ~1.8) Negligible

Key Findings:

  • Potency vs. Solubility Trade-off : SB-258585 exhibits the highest 5-HT6 receptor affinity (IC₅₀ = 0.8 nM) but poor solubility, limiting its utility in vivo. The target compound’s ethoxy and methoxymethyl groups may balance lipophilicity and solubility for improved bioavailability .
  • Mechanistic Divergence: The thiazolidinone derivative () lacks 5-HT6 activity but shows structural motifs associated with anti-inflammatory or antimicrobial activity, highlighting the scaffold’s versatility .

Biological Activity

Benzenesulfonamide, specifically 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- , is a compound within the sulfonamide class characterized by a sulfonamide group (-SO2NH2) attached to a benzene ring. Its molecular formula is C21H29N3O4SC_{21}H_{29}N_{3}O_{4}S with a molecular weight of approximately 419.5 g/mol . This compound's unique structure, featuring an ethoxy group, a methoxymethyl substituent on the phenyl ring, and a piperazine moiety, contributes to its biological activities.

Benzenesulfonamides are known to inhibit carbonic anhydrases , enzymes that regulate physiological processes like respiration and fluid balance. The specific compound discussed has demonstrated promising results in inhibiting carbonic anhydrase IX (CA IX), which is implicated in various cancers . The inhibition of CA IX can lead to reduced tumor growth and metastasis, making this compound a potential therapeutic candidate in oncology.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzenesulfonamide derivatives. For instance, compounds derived from benzenesulfonamides have shown significant activity against various bacterial strains:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
4aP. aeruginosa6.67 mg/mL
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4eC. albicans6.63 mg/mL
4fB. subtilis6.63 mg/mL

These findings indicate that certain derivatives can be as effective as traditional antibiotics, suggesting their potential in treating infections caused by resistant bacteria .

Anti-inflammatory Properties

The anti-inflammatory effects of benzenesulfonamide derivatives have also been documented. For example, compounds have shown significant inhibition of carrageenan-induced edema in rat models, with reductions in inflammation measured at various time points:

Time (hours) Inflammation Inhibition (%)
194.69
289.66
387.83

This anti-inflammatory activity is attributed to the modulation of inflammatory mediators and pathways, making these compounds valuable for developing new anti-inflammatory drugs .

Study on Antimicrobial Efficacy

In a recent study assessing the antimicrobial efficacy of various benzenesulfonamide derivatives, researchers synthesized several compounds and evaluated their effectiveness against common pathogens. The study found that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents .

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of benzenesulfonamide derivatives through in vivo models. The results showed substantial reductions in inflammation markers following treatment with these compounds, indicating their potential utility in managing inflammatory diseases .

Q & A

Q. What are the common synthetic routes for preparing benzenesulfonamide derivatives with substituted aryl and piperazinyl groups?

The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Formation of the sulfonamide bond via condensation of sulfonyl chlorides with amines under basic conditions (e.g., potassium carbonate in acetonitrile) .
  • Functionalization : Introduction of substituents like ethoxy or methoxymethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling .
  • Piperazine Modification : Alkylation or acylation of the piperazinyl group to optimize steric and electronic properties .
    Key Considerations : Purification via column chromatography and characterization using NMR and LC-MS are critical for verifying structural integrity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological approaches include:

  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and hydrogen bonding interactions (e.g., sulfonamide NH resonance at δ 10–12 ppm) .
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions, particularly hydrogen bonds between sulfonamide groups and adjacent aromatic systems .
  • Computational Modeling : DFT calculations to predict electronic effects of substituents (e.g., methoxymethyl’s electron-donating properties) on reactivity .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Enzyme Inhibition : Carbonic anhydrase (CA) isoform assays (e.g., CA II/IX) using stopped-flow CO2_2 hydration to measure IC50_{50} values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Solubility and Stability : HPLC-based kinetic studies in simulated physiological buffers (pH 7.4) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxy vs. methoxymethyl) impact target selectivity in enzyme inhibition?

  • Case Study : Replacing ethoxy with bulkier groups (e.g., trifluoromethyl) enhances CA IX selectivity due to steric complementarity with the hydrophobic active site .
  • Methodology :
    • Docking Simulations : Compare binding poses in CA II vs. CA IX using AutoDock Vina .
    • Mutagenesis Studies : Introduce CA IX-specific residues (e.g., Thr200) into CA II to isolate substituent effects .
  • Contradiction Resolution : Discrepancies between in silico predictions and experimental IC_{50 values may arise from solvation effects; validate via isothermal titration calorimetry (ITC) .

Q. How can researchers resolve contradictory data in pharmacological studies (e.g., high in vitro activity but low in vivo efficacy)?

  • Pharmacokinetic Profiling :
    • Metabolic Stability : Liver microsome assays to identify rapid Phase I oxidation of the methoxymethyl group .
    • Plasma Protein Binding : Equilibrium dialysis to quantify unbound fraction, which may explain reduced bioavailability .
  • Structural Optimization : Introduce metabolically stable groups (e.g., cyclopropylmethyl) via click chemistry .

Q. What advanced techniques are used to study metal coordination complexes of benzenesulfonamides?

  • Spectroscopic Methods :
    • UV-Vis : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions in Cu2+^{2+} complexes) .
    • EPR : Characterize paramagnetic species (e.g., Fe3+^{3+}) to confirm coordination geometry .
  • Thermodynamic Analysis : Determine stability constants (log β) via potentiometric titrations in aqueous/DMSO mixtures .

Q. How can computational tools guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

  • QSAR Models : Train algorithms on datasets of logBB values to predict permeability based on descriptors like PSA (<90 Å2^2) and logP (1–3) .
  • MD Simulations : Simulate BBB traversal using lipid bilayer models to assess interactions with phospholipid headgroups .

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